Sedation vs. Excitation: Opposite Pharmacodynamics
The most critical differentiator for Noreximide is the quantifiable separation from its endo-isomer, Norendimide, which produces opposing excitatory effects [1]. A validated HPLC method enables precise quantification of both species, ensuring procurement of material with verified sedative activity. This method provides linear quantitation across defined ranges, high recovery rates, and established detection limits [1].
| Evidence Dimension | HPLC Analytical Method Validation |
|---|---|
| Target Compound Data | Noreximide: Linear range 1.4-66.2 μg injected (r=0.9999); Recovery from simulated tablets: 99.6±0.8% (alone) and 98.9±0.5% (mixture) [1]. |
| Comparator Or Baseline | Norendimide: Linear range 0.2-8.4 μg injected (r=0.9999); Recovery from tablets: 102.3±1.1% (mixture) [1]. |
| Quantified Difference | Detection limits at 95% confidence: 1.67 μg/mL for Noreximide vs. 2.56 μg/mL for Norendimide [1]. |
| Conditions | 5-μm Ultrasphere ODS column, methanol-water (20:30) mobile phase, UV detection at 254 nm [1]. |
Why This Matters
This validated analytical method is essential for procurement specifications, allowing users to reject batches with unacceptable levels of the excitatory Norendimide contaminant, thereby ensuring experimental reproducibility and safety.
- [1] Tan HS, Pan PW. High-performance liquid chromatographic separation of noreximide and norendimide in bulk material, tablets and animal feed. J Chromatogr. 1987;404(1):233-41. View Source
